molecular formula C12H15Cl2NO B5977673 [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol

[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol

Cat. No. B5977673
M. Wt: 260.16 g/mol
InChI Key: GYCFFGIRUFLMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol, also known as DCB-M, is a chemical compound that belongs to the class of antiseptics and disinfectants. It is widely used in the pharmaceutical industry for its antimicrobial properties and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol involves the disruption of the cell membrane of microorganisms, leading to cell death. It has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and viruses.
Biochemical and Physiological Effects:
[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has been shown to have low toxicity and is generally well-tolerated. It has been used in concentrations up to 0.1% in various products without any reported adverse effects. [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the effects of disinfectants on various microorganisms. However, its effectiveness can be affected by factors such as pH and temperature, which may limit its use in certain experimental conditions.

Future Directions

There are several potential future directions for the use of [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of microbial infections. [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has also been studied for its potential use in the development of new disinfectant products. Additionally, further research is needed to better understand the mechanism of action of [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol and its potential effects on human health and the environment.
Conclusion:
In conclusion, [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol is a chemical compound with broad-spectrum antimicrobial properties that has been extensively studied for its potential applications in scientific research. Its mechanism of action involves the disruption of the cell membrane of microorganisms, leading to cell death. [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has low toxicity and has been used in concentrations up to 0.1% in various products without any reported adverse effects. While there are limitations to its use in certain experimental conditions, there are several potential future directions for the use of [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol in scientific research.

Synthesis Methods

[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol can be synthesized through a multi-step process that involves the reaction of 2,3-dichlorobenzyl chloride with pyrrolidine followed by reduction with sodium borohydride. The final product is obtained through a purification process that involves recrystallization and drying.

Scientific Research Applications

[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has been used in scientific research for its antimicrobial properties and as a tool to study the effects of disinfectants on bacterial biofilms. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has also been used as a preservative in the food and cosmetic industries.

properties

IUPAC Name

[1-[(2,3-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-5-1-3-9(12(11)14)7-15-6-2-4-10(15)8-16/h1,3,5,10,16H,2,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCFFGIRUFLMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=C(C(=CC=C2)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol

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